
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide is a chemical compound with the molecular formula C15H32N2S.HI and a molecular weight of 400.46 g/mol It is a derivative of thiourea, characterized by the presence of a decyl group, two ethyl groups, and a thiopseudourea moiety
Preparation Methods
The synthesis of 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide typically involves the reaction of decylamine with diethylthiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, followed by the addition of hydriodic acid to form the hydriodide salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the product.
Chemical Reactions Analysis
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiopseudourea group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The decyl and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds to 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide include:
1,2-Dimethyl-2-thiopseudourea hydriodide: A thiourea derivative with similar chemical properties but different alkyl groups.
2-Benzyl-2-thiopseudourea hydrochloride: Another thiourea derivative with a benzyl group instead of a decyl group.
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: A compound with protective groups that can be removed under specific conditions.
The uniqueness of this compound lies in its specific alkyl groups and the hydriodide salt form, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
Properties
CAS No. |
63680-31-9 |
|---|---|
Molecular Formula |
C15H33IN2S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
decyl N,N'-diethylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C15H32N2S.HI/c1-4-7-8-9-10-11-12-13-14-18-15(16-5-2)17-6-3;/h4-14H2,1-3H3,(H,16,17);1H |
InChI Key |
JAIFLVNGKPIMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC(=NCC)NCC.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


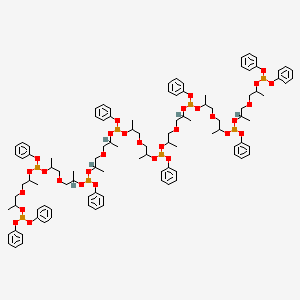

![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)


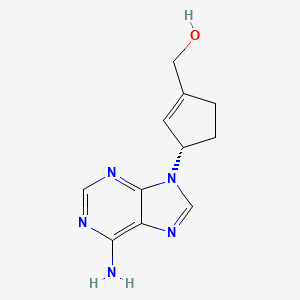
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
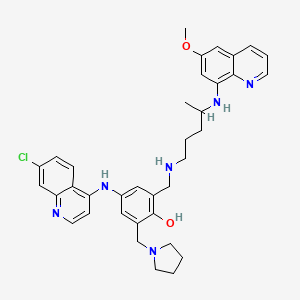


![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
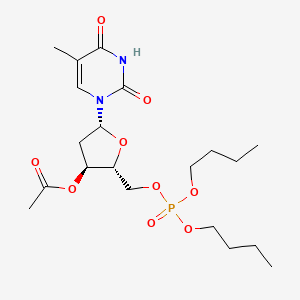
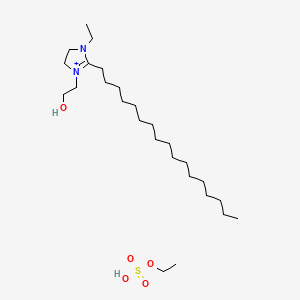
![(1S,2R,3R,5R)-3-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B15195285.png)
